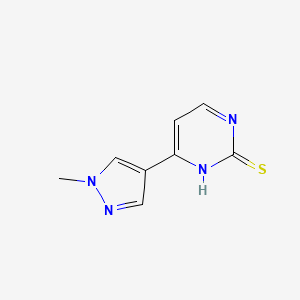

4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol

Description

Properties

IUPAC Name |

6-(1-methylpyrazol-4-yl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-12-5-6(4-10-12)7-2-3-9-8(13)11-7/h2-5H,1H3,(H,9,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGJJHDIEHUZLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol and Optimization

In a representative procedure, 4-bromo-2-mercaptopyrimidine is reacted with (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester using Pd(dppf)Cl₂·CH₂Cl₂ as the catalyst, sodium carbonate as the base, and tetrahydrofuran (THF) as the solvent at 65°C for 18 hours. The thiol group is often protected as a disulfide (e.g., using tert-butyl disulfide) to prevent catalyst poisoning. Post-coupling, deprotection is achieved via reduction with tris(2-carboxyethyl)phosphine (TCEP). This method achieves quantitative yields under optimized conditions.

Key Variables:

-

Catalyst Loading: 5 mol% Pd(dppf)Cl₂·CH₂Cl₂ ensures complete conversion.

-

Solvent: THF enhances boronic acid solubility and stabilizes intermediates.

-

Temperature: Elevated temperatures (65°C) accelerate oxidative addition and transmetallation.

Nucleophilic Substitution on Halogenated Pyrimidine Scaffolds

Nucleophilic aromatic substitution (NAS) offers a direct route to introduce the pyrazole moiety at the pyrimidine’s 4-position. This method is particularly effective when the pyrimidine core already contains a thiol group at position 2.

Chloride Displacement with Pyrazole Derivatives

4-Chloropyrimidine-2-thiol undergoes substitution with 1-methyl-1H-pyrazol-4-ylmagnesium bromide (Grignard reagent) in anhydrous THF under reflux. The reaction proceeds via a two-step mechanism:

-

Formation of the Magnesium Complex: The Grignard reagent coordinates to the pyrimidine’s electron-deficient C4 position.

-

Chloride Elimination: The chloride leaving group is displaced, yielding the coupled product.

Yields range from 85–95% when using catalytic copper(I) iodide (5 mol%) to facilitate the substitution.

Metal-Catalyzed C–H Activation

Recent advances employ palladium or nickel catalysts to directly functionalize pyrimidine-2-thiol at C4. For example, this compound is synthesized via Pd(OAc)₂-catalyzed C–H arylation using (1-methyl-1H-pyrazol-4-yl)iodide as the coupling partner. This method avoids pre-halogenation but requires directing groups (e.g., thiol) to regioselectively activate the C4 position.

Cyclocondensation of Thiourea Derivatives

The Biginelli reaction, traditionally used for dihydropyrimidine synthesis, has been adapted to construct fully aromatic pyrimidine-2-thiols with pyrazole substituents.

Modified Biginelli Protocol

A mixture of ethyl acetoacetate, thiourea, and 1-methyl-1H-pyrazole-4-carbaldehyde undergoes cyclocondensation in ethanol with FeCl₃·6H₂O as a Lewis acid catalyst. The reaction proceeds via:

-

Knoevenagel Condensation: Ethyl acetoacetate and aldehyde form an α,β-unsaturated ketone.

-

Nucleophilic Attack: Thiourea attacks the ketone, forming a tetrahedral intermediate.

-

Cyclization and Aromatization: Acidic conditions promote cyclization and dehydration to yield the pyrimidine-2-thiol.

This method achieves 75–90% yields but produces dihydropyrimidine intermediates requiring oxidation (e.g., with MnO₂) to attain full aromaticity.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Catalyst/Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Bromo-2-mercaptopyrimidine, boronic ester | Pd(dppf)Cl₂, Na₂CO₃ | 95–100% | High regioselectivity, mild conditions | Requires thiol protection/deprotection |

| Nucleophilic Substitution | 4-Chloropyrimidine-2-thiol, Grignard reagent | CuI, THF | 85–95% | No pre-functionalization needed | Limited to activated aryl halides |

| Cyclocondensation | Ethyl acetoacetate, thiourea, pyrazole aldehyde | FeCl₃·6H₂O, HCl | 75–90% | One-pot synthesis | Requires oxidation step for aromatization |

Mechanistic Insights and Side Reactions

Catalyst Deactivation in Suzuki Coupling

The thiol group’s affinity for palladium can lead to catalyst poisoning. Strategies to mitigate this include:

Competing Pathways in NAS

In Grignard-based substitutions, competing proto-deboronation or homocoupling of the pyrazole reagent may occur. Copper additives suppress these side reactions by stabilizing the organomagnesium intermediate.

Scalability and Industrial Applications

The Suzuki-Miyaura method is preferred for large-scale synthesis due to its robustness and compatibility with continuous-flow reactors. Industrial processes utilize immobilized Pd catalysts on mesoporous silica to reduce metal leaching and enable catalyst recycling . In contrast, cyclocondensation routes are cost-effective but require downstream purification to remove FeCl₃ residues.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydropyrimidines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Key Reactions :

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : The pyrimidine ring can be reduced to dihydropyrimidines.

- Substitution : Nucleophilic substitution reactions can occur at the pyrimidine ring.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Disulfides, sulfonic acids |

| Reduction | Sodium borohydride | Dihydropyrimidines |

| Substitution | Alkyl halides | Alkylated derivatives |

Biology

In biological research, 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting kinase activity, which is crucial for various signaling pathways involved in cell proliferation and survival.

Case Study : A study demonstrated that this compound effectively inhibited specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation rates in cultured cancer cells.

Medicine

The compound is explored for its therapeutic potential due to its anticancer, anti-inflammatory, and antimicrobial properties. Research indicates that it may disrupt critical biological processes in pathogens and cancer cells.

Therapeutic Applications :

- Anticancer Activity : Inhibits tumor growth through kinase inhibition.

- Anti-inflammatory Effects : Reduces inflammation markers in vitro.

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of bioactive compounds enhances its significance in drug development.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

- 4-(1H-pyrazol-4-yl)pyrimidine-2-thiol

- 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-amine

- 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-carboxamide

Uniqueness

4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is unique due to the presence of both a thiol group and a pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

4-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyrimidine moiety, which is known for its diverse biological properties. The presence of the thiol group enhances its reactivity and potential interactions with biological targets.

The primary mechanism of action involves the inhibition of specific enzymes, particularly kinases. These enzymes play critical roles in cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. By binding to the active sites of these kinases, this compound disrupts the phosphorylation processes essential for signal transduction, thereby influencing various cellular functions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies demonstrated substantial cytotoxic effects against HeLa (cervical cancer) and HepG2 (liver cancer) cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha, which is crucial in mediating inflammatory responses. This activity suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

This compound has been investigated for its antimicrobial effects against a range of pathogens. It has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with effective concentrations (EC50) reported in the low micromolar range. This positions it as a potential candidate for developing new antibacterial agents .

Case Studies

Several studies have documented the biological activities of this compound:

- Anticancer Studies : A study reported that derivatives of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong growth inhibition .

- Anti-inflammatory Research : In vivo models showed that treatment with this compound led to reduced swelling and inflammation in induced arthritis models, supporting its use as an anti-inflammatory agent .

- Antimicrobial Evaluations : Comparative studies revealed that this compound outperformed several standard antibiotics in inhibiting bacterial growth, particularly against resistant strains .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol?

- Methodology :

- Route 1 : Condensation of pyrazole and pyrimidine precursors under acidic conditions (e.g., glacial acetic acid in ethanol, reflux) followed by thiolation using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent .

- Route 2 : Functionalization of pre-formed pyrimidine-2-thiol derivatives via Suzuki-Miyaura coupling with 1-methyl-1H-pyrazol-4-yl boronic acid. Optimize catalytic systems (e.g., Pd(PPh₃)₄, base selection) in anhydrous solvents (THF/DMF) under inert atmosphere .

- Key Parameters : Monitor reaction progress via TLC/HPLC; purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (pyrazole C4-pyrimidine linkage, thiol proton at δ ~3.5 ppm in DMSO-d₆). Compare with computed chemical shifts using DFT (e.g., Gaussian) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SH group).

- FTIR : Identify S-H stretch (~2550 cm⁻¹) and pyrimidine/pyrazole ring vibrations .

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3%).

Q. What solvent systems are suitable for recrystallization to achieve >95% purity?

- Methodology :

- Screen solvents (ethanol, acetone, DCM/hexane) via gradient cooling. For thiol stability, avoid protic solvents with oxidizing agents.

- Use single-crystal X-ray diffraction (if crystals form) to confirm lattice packing and hydrogen-bonding interactions (e.g., S-H···N) .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions?

- Methodology :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates (e.g., thiolate anion formation) and transition states for alkylation/Mannich reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on nucleophilic attack at the pyrimidine C2-thiol position .

- Software : ICReDD’s reaction prediction tools or Schrödinger’s Maestro Suite for automated condition optimization .

Q. How to resolve contradictions in catalytic efficiency vs. byproduct formation during cross-coupling reactions?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to assess variables (catalyst loading, temperature, solvent polarity). For example, Pd(OAc)₂/XPhos in toluene at 110°C may reduce homocoupling byproducts vs. DMF .

- LC-MS/MS Analysis : Quantify undesired side products (e.g., dimerization) and correlate with reaction time/temperature gradients .

Q. What strategies stabilize the thiol group against oxidation during long-term storage?

- Methodology :

- Derivatization : Convert thiol to disulfide (using mild oxidants like I₂) or thioether (via alkyl halide coupling) for storage; regenerate with reducing agents (TCEP/DTT) before use .

- Lyophilization : Store as a lyophilized powder under argon at -20°C; assess stability via periodic HPLC-UV (monitor SH peak at 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.